molecular formula C26H24FN3O2S B2933753 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline CAS No. 872206-12-7

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline

Cat. No.: B2933753
CAS No.: 872206-12-7
M. Wt: 461.56
InChI Key: ANTGPDNWBNAFLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel derivatives related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline has been extensively studied. Desai et al. (2017) reported the synthesis of similar quinolone derivatives and their characterization through various spectroscopic techniques. These compounds were further analyzed using single crystal X-ray diffraction, revealing intricate details of their molecular structures, including the conformation of the piperazine ring and the orientation of other functional groups, which contribute to their supramolecular architecture. This structural information is pivotal for understanding the chemical and physical properties of these compounds, which may influence their biological activity (Desai et al., 2017).

Antimicrobial Activity

The antimicrobial potential of quinolone derivatives, including those structurally related to this compound, has been a subject of research. Patel et al. (2007) synthesized amide derivatives of quinolone and evaluated their antibacterial activity against various strains of bacteria and fungi. The study highlighted the significance of structural modifications at certain positions on the quinolone nucleus for enhancing antimicrobial efficacy. These findings are crucial for the development of new antimicrobial agents capable of combating resistant microbial strains (Patel et al., 2007).

Anticancer Properties

Explorations into the anticancer activities of quinolone derivatives have shown promising results. Solomon et al. (2019) investigated the cytotoxicity of 4-aminoquinoline derived sulfonyl analogs against breast tumor cell lines, identifying compounds with significant anticancer potential. One particular compound demonstrated effectiveness across a broad range of cancers with a preferential toxicity towards cancer cells over non-cancer cells, indicating its potential as a safer anticancer agent. This research opens avenues for the development of novel anticancer therapies based on quinolone derivatives (Solomon et al., 2019).

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-11-12-23-21(17-19)26(25(18-28-23)33(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTGPDNWBNAFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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